Regioisomeric Differentiation: 4-Methylimidazol-2-yl vs. Imidazole-5-Acrylic Acid Scaffold in Angiotensin II AT1 Receptor Pharmacophore Models
The 4-methylimidazol-2-yl acrylic acid scaffold of the target compound represents a regioisomeric variation of the imidazole-5-acrylic acid core that was systematically optimized in the landmark Keenan et al. series. In that series, the (E)-acrylic acid at the imidazole 5-position, combined with a thienylmethyl substituent, yielded compounds with nanomolar AT1 receptor affinity (compound 40: ~2 orders of magnitude improvement in binding affinity vs. the initial lead compound 1) [1]. The target compound relocates the acrylic acid chain to the imidazole 2-position and introduces a 4-methyl group—a substitution pattern not explored in the published AT1 antagonist SAR [2]. This regioisomeric shift is expected to alter the orientation of the carboxylate pharmacophore relative to the receptor binding pocket when elaborated into a full antagonist series.
| Evidence Dimension | Receptor binding pharmacophore alignment |
|---|---|
| Target Compound Data | 4-methylimidazol-2-yl acrylic acid scaffold (data not available; scaffold distinct from reference series) |
| Comparator Or Baseline | Imidazole-5-acrylic acid scaffold series: compound 40 exhibits nanomolar AT1 receptor affinity with 100-fold improvement over lead compound 1 (J. Med. Chem. 1992) [1] |
| Quantified Difference | Not quantifiable for target compound itself; comparator series achieved ~100× affinity gain from scaffold optimization |
| Conditions | In vitro AT1 receptor binding assay (rat adrenal cortical membranes) |
Why This Matters
This compound offers a structurally orthogonal starting point for AT1 antagonist lead optimization, enabling exploration of chemical space inaccessible from the established imidazole-5-acrylic acid series, which is critical for IP diversification and selectivity tuning.
- [1] Keenan, R. M.; et al. Imidazole-5-acrylic acids: potent nonpeptide angiotensin II receptor antagonists designed using a novel peptide pharmacophore model. J. Med. Chem. 1992, 35 (21), 3858–3872. DOI: 10.1021/jm00099a013. View Source
- [2] Keenan, R. M.; et al. Potent nonpeptide angiotensin II receptor antagonists. 2. 1-(Carboxybenzyl)imidazole-5-acrylic acids. J. Med. Chem. 1993, 36 (13), 1880–1892. DOI: 10.1021/jm00065a011. View Source
